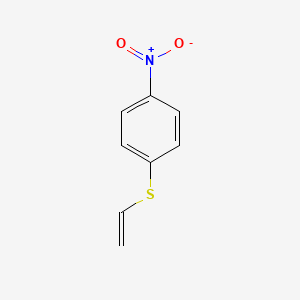

1-Ethenylsulfanyl-4-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVWRAHWBDXPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522269 | |

| Record name | 1-(Ethenylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-17-4 | |

| Record name | 1-(Ethenylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Ethenylsulfanyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactivity of the Nitrobenzene (B124822) Ring

The benzene (B151609) ring in 1-ethenylsulfanyl-4-nitrobenzene is substituted with two groups that exert opposing electronic effects, significantly influencing its reactivity towards electrophiles. An electrophilic aromatic substitution (EAS) reaction involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity of this attack are dictated by the nature of the substituents already present on the ring. wikipedia.orglibretexts.org Groups that donate electron density to the ring are termed "activating" and accelerate the reaction, while groups that withdraw electron density are "deactivating" and slow it down. masterorganicchemistry.comquora.comyoutube.comumd.edu

Influence of the Nitro Group on Regioselectivity

The nitro group (-NO₂) is a powerful deactivating group in electrophilic aromatic substitution. quora.commsu.edu Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comassets-servd.host Consequently, reactions like the nitration of nitrobenzene require more vigorous conditions (e.g., higher temperatures) compared to the nitration of benzene itself. msu.edulibretexts.org

The deactivating effect of the nitro group is not uniform across all positions of the ring. Through resonance, the nitro group withdraws electron density most effectively from the ortho and para positions, creating partial positive charges at these sites. quora.com As a result, the meta position becomes the least deactivated and relatively more electron-rich site for an incoming electrophile to attack. quora.comchemguide.co.uk This directing effect means that the nitro group is classified as a meta-director for electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.com For instance, the nitration of nitrobenzene yields primarily 1,3-dinitrobenzene. chemguide.co.uk

| Ring Position | Influence of Nitro Group | Predicted Outcome of Electrophilic Attack |

| Ortho | Strongly Deactivated | Disfavored |

| Meta | Weakly Deactivated | Favored |

| Para | Strongly Deactivated | Disfavored |

Role of the Ethenylsulfanyl Group as a Directing and Activating/Deactivating Substituent

The ethenylsulfanyl group (-SCH=CH₂), also known as the vinylthio group, influences the reactivity of the aromatic ring through a combination of inductive and resonance effects. The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, more importantly, the sulfur atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. ualberta.ca

This resonance donation increases the electron density of the ring, particularly at the ortho and para positions. This effect generally outweighs the inductive withdrawal, making the ethenylsulfanyl group an activating group and an ortho, para-director. ualberta.cayoutube.com Substituents with lone pairs adjacent to the ring are typically ortho-/para-directors. libretexts.org Therefore, in the context of this compound, the ethenylsulfanyl group directs incoming electrophiles to the positions ortho to itself (and meta to the nitro group).

| Substituent Group | Electronic Effect | Directing Influence |

| Nitro (-NO₂) | Strongly deactivating (electron-withdrawing) | Meta |

| Ethenylsulfanyl (-SCH=CH₂) | Activating (electron-donating via resonance) | Ortho, Para |

Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond in the ethenyl group is a site of high electron density, making it susceptible to a variety of reactions, most notably addition and cycloaddition reactions.

Addition Reactions (e.g., Electrophilic, Nucleophilic)

The vinyl group of aryl vinyl sulfides can undergo electrophilic addition reactions. Studies have investigated the effects of substituents on the aromatic ring on the rates of these additions. rsc.org The mechanism can proceed via a standard electrophilic attack on the double bond or through an electron transfer mechanism, depending on the specific reactants and conditions.

Furthermore, the sulfur atom can influence the regioselectivity of the addition. In reactions with electrophiles, the attack may be directed by the ability of the adjacent sulfur atom to stabilize a resulting carbocation intermediate through resonance.

Cycloaddition Reactions

The ethenyl group can act as a dienophile or a 2π component in cycloaddition reactions, such as the Diels-Alder reaction or [2+2] cycloadditions. libretexts.org Ketenes, for example, can undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org While specific studies on this compound in cycloadditions are not widely documented, the electron-deficient nature of the aromatic ring due to the nitro group could influence the reactivity of the vinyl moiety in such transformations. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to examine the mechanisms, regioselectivity, and chemoselectivity of cycloaddition reactions involving substituted dienes and dienophiles. researchgate.net

Reactivity of the Sulfur Linkage

The sulfur atom in the ethenylsulfanyl group is a key reactive site. Its lone pair of electrons makes it a nucleophilic center and also susceptible to oxidation. The reactivity of the sulfur linkage is critical in both synthetic applications and its behavior in catalytic processes.

In the context of metal-catalyzed cross-coupling reactions, such as the Heck reaction, vinyl sulfides can act as catalyst poisons. organic-chemistry.orgresearchgate.net The sulfur atom can coordinate strongly to the metal center (e.g., palladium), inhibiting its catalytic activity. However, under specific conditions with appropriate ligands, Heck vinylations using aryl vinyl sulfides can proceed, yielding arylated alkene products. organic-chemistry.org

The oxidation state of the sulfur atom dramatically influences the reactivity of the molecule. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SOCH=CH₂) or a sulfone (-SO₂CH=CH₂) alters the electronic properties of the substituent. Phenyl vinyl sulfoxide, for instance, has been found to be more reactive than vinyl sulfides in certain Heck reactions. organic-chemistry.orgresearchgate.net This highlights that the sulfur linkage is not merely a passive linker but an active participant whose reactivity can be tuned through oxidation. Mechanistic studies have also pointed to the formation of sulfur-centered radicals as intermediates in certain photochemical reactions involving thiols and alkenyl halides to form vinyl sulfides. nih.gov

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of sulfides like this compound represents a fundamental transformation in organic sulfur chemistry, leading to the formation of sulfoxides and sulfones. researchgate.net These oxidized products are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net The selective oxidation of sulfides to either sulfoxides or sulfones is a key challenge, often requiring careful control of reaction conditions and the choice of an appropriate oxidizing agent and catalyst. researchgate.netorganic-chemistry.org

A variety of oxidizing agents have been employed for the conversion of sulfides. Hydrogen peroxide (H2O2) is considered an ideal oxidant due to its high effective oxygen content, the benign nature of its byproduct (water), and its low cost. sci-hub.se The use of H2O2 in conjunction with various catalysts allows for the selective oxidation of sulfides. For instance, tantalum carbide has been shown to effectively catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is an efficient catalyst for the synthesis of sulfones. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, such as those based on tungsten, have also been developed for this purpose. sci-hub.se

The general mechanism for the oxidation of a sulfide to a sulfoxide and then to a sulfone involves the stepwise addition of oxygen atoms to the sulfur atom. The initial oxidation of the sulfide yields the corresponding sulfoxide. Further oxidation of the sulfoxide leads to the formation of the sulfone. Controlling the reaction to stop at the sulfoxide stage without over-oxidation to the sulfone is a significant aspect of these synthetic methods. researchgate.net

Interactive Table: Oxidation of Sulfides

| Catalyst | Oxidant | Product | Selectivity |

|---|---|---|---|

| Tantalum Carbide | 30% H2O2 | Sulfoxide | High |

| Niobium Carbide | 30% H2O2 | Sulfone | Efficient |

Cleavage and Coupling Reactions Involving the C-S Bond

The carbon-sulfur (C-S) bond in this compound can participate in various cleavage and coupling reactions, which are significant for creating new chemical bonds and modifying molecular structures. While specific studies on the C-S bond cleavage of this compound are not extensively detailed in the provided results, general principles of C-S bond activation and cleavage in related aryl sulfides are well-established. These reactions are often catalyzed by transition metals and are fundamental in organic synthesis.

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to a range of reductive transformations, most notably its reduction to an amino group. This conversion is a cornerstone of industrial chemistry, particularly in the synthesis of anilines.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. libretexts.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. libretexts.org The reaction is thermodynamically favorable as it results in a more stable, lower-energy product. libretexts.org

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs in several stages. libretexts.org Initially, both the nitro-containing compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orglibretexts.org On the catalyst surface, the bond in the hydrogen molecule (H-H) is cleaved, and the hydrogen atoms bind to the metal. libretexts.org These activated hydrogen atoms are then transferred sequentially to the nitro group.

For the hydrogenation of nitrobenzene, a proposed mechanism suggests the formation of a C6H5–NO(H) moiety on the catalyst surface, which can then condense to form azoxybenzene (B3421426). abo.fi This intermediate can then undergo further hydrogenation and hydrogenolysis to ultimately yield aniline (B41778). abo.fi An alternative mechanism has also been proposed where the hydrogenation of nitrobenzene and its intermediate, nitrosobenzene, proceed through separate pathways linked by a common adsorbed species on the catalyst surface. gla.ac.uk

Interactive Table: Catalysts for Hydrogenation

| Catalyst | Form | Solvent |

|---|---|---|

| Palladium | Pd/C | Ethanol |

| Platinum | PtO2 (Adams' catalyst) | Ethanol or Acetic Acid |

Dehydrogenation Processes where Nitrobenzene acts as an Oxidant

While the primary focus is often on the reduction of the nitro group, nitrobenzene itself can act as an oxidant in certain chemical reactions, facilitating dehydrogenation processes. In such reactions, the nitro group is reduced while the other reactant is oxidized (loses hydrogen). This dual reactivity highlights the versatile chemical nature of nitroaromatic compounds.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and feasibility of the chemical transformations involving this compound.

The hydrogenation of alkenes, a reaction analogous to the reduction of the vinyl group, is an exothermic process, releasing heat known as the heat of hydrogenation. libretexts.org This thermodynamic parameter is an indicator of the stability of the molecule. libretexts.org For the catalytic hydrogenation of nitrobenzene, studies have shown that the reaction can exhibit zero-order kinetics with respect to hydrogen pressure above a certain threshold. abo.fi The apparent activation energy for the liquid-phase hydrogenation of nitrobenzene over a Pd/C catalyst has been determined to be approximately 35 ± 1 kJ mol−1. abo.fi A catalyst serves to lower the activation energy of the reaction, thereby increasing the reaction rate, by providing an alternative reaction pathway. youtube.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

The protons of the ethenyl (vinyl) group (C=CH₂) are expected to form a complex splitting pattern due to geminal and cis/trans coupling. The geminal protons on the terminal carbon would likely appear as two distinct signals, each being a doublet of doublets. The single proton on the sulfur-bound carbon would also be a doublet of doublets. These vinyl protons would typically resonate in the range of 5.0-6.5 ppm.

The four protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The electron-withdrawing nature of the nitro group would cause the protons ortho to it to be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the nitro group.

Predicted ¹H NMR Data for 1-Ethenylsulfanyl-4-nitrobenzene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H (vinyl, geminal) | 5.0 - 5.5 | dd | J_gem, J_cis |

| H (vinyl, geminal) | 5.0 - 5.5 | dd | J_gem, J_trans |

| H (vinyl, on S-C) | 6.0 - 6.5 | dd | J_cis, J_trans |

| Ar-H (ortho to NO₂) | 8.0 - 8.3 | d | J_ortho |

| Ar-H (ortho to S) | 7.4 - 7.7 | d | J_ortho |

Note: This is a predicted data table based on general NMR principles and data for analogous compounds. Experimental verification is required.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Experimental data for this compound is available in public databases. nih.gov The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

The carbon atoms of the nitro-substituted aromatic ring are significantly affected by the strong electron-withdrawing nitro group and the sulfur substituent. The ipso-carbon attached to the nitro group (C-NO₂) is expected to be significantly deshielded, as is the carbon attached to the sulfur atom (C-S). The vinyl carbons will also have characteristic chemical shifts.

Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C (aromatic, C-S) | 146.5 |

| C (aromatic, C-NO₂) | 145.9 |

| C (aromatic, CH) | 124.9 |

| C (aromatic, CH) | 124.0 |

| C (vinyl, =CH₂) | 117.8 |

| C (vinyl, S-CH=) | 130.0 |

Data obtained from publicly available spectra. nih.gov Assignment is based on computational predictions and comparison with related structures.

To further confirm the structural assignments of ¹H and ¹³C NMR spectra, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY experiment would reveal the coupling relationships between protons, helping to definitively assign the vinyl and aromatic proton networks. For instance, cross-peaks would be observed between the coupled vinyl protons and between the adjacent aromatic protons.

An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, it would link the vinyl proton signals to the vinyl carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

While a specific experimental FT-IR spectrum for this compound is not available in the reviewed literature, the characteristic absorption bands can be predicted based on the functional groups present in its structure.

The most prominent and characteristic peaks would arise from the nitro group (NO₂), the carbon-carbon double bond (C=C) of the vinyl group, the aromatic ring, and the carbon-sulfur (C-S) bond. The nitro group typically shows two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1365 | Strong |

| Aromatic C=C | Stretch | 1580 - 1610 | Medium |

| Vinyl C=C | Stretch | 1620 - 1650 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Vinyl C-H | Stretch | 3010 - 3095 | Medium-Weak |

| Aromatic C-H | Out-of-plane bend | 800 - 860 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

Note: This is a predicted data table based on established IR correlation tables. Experimental verification is necessary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The exact mass of the molecular ion [M]⁺ is calculated to be 181.01975 Da, corresponding to the molecular formula C₈H₇NO₂S. nih.gov

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing valuable structural information. While specific experimental fragmentation data is not available, plausible fragmentation pathways can be proposed. The molecular ion peak (m/z = 181) would be expected. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Fragmentation of the vinyl sulfide (B99878) side chain could involve cleavage of the C-S bond.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula |

| 181 | Molecular Ion [M]⁺ | [C₈H₇NO₂S]⁺ |

| 135 | [M - NO₂]⁺ | [C₈H₇S]⁺ |

| 151 | [M - NO]⁺ | [C₈H₇OS]⁺ |

| 121 | [C₇H₅S]⁺ | [M - NO₂ - CH₂]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents predicted fragmentation patterns. Experimental mass spectral analysis is required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an exact mass, which confirms its molecular formula.

Key Research Findings:

The molecular formula of this compound is established as C8H7NO2S. nih.gov The calculated exact mass and monoisotopic mass for this compound are both 181.01974964 Da. nih.gov This high level of precision is instrumental in distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C8H7NO2S | nih.gov |

| Exact Mass | 181.01974964 Da | nih.gov |

| Monoisotopic Mass | 181.01974964 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur provide insights into the electronic structure and the extent of conjugation in the molecule.

Detailed Research Findings:

In a molecule like this compound, which contains a nitro group (NO2), a sulfur atom, and a benzene ring, several types of electronic transitions are possible. These include π → π* and n → π* transitions. youtube.comyoutube.com The conjugated system, which includes the benzene ring and the ethenoxy group, is expected to give rise to strong π → π* transitions. libretexts.orglibretexts.org The presence of non-bonding electrons on the sulfur and oxygen atoms also allows for n → π* transitions. youtube.comyoutube.com

The nitrobenzene (B124822) moiety itself exhibits complex electronic dynamics. arxiv.org The conjugation between the nitro group and the benzene ring, further influenced by the ethenoxy substituent, will affect the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. Generally, increased conjugation leads to a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.org The specific λmax values for this compound would reveal the extent of this conjugation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal is governed by various intermolecular forces. In nitro-substituted benzenes, C–H···O hydrogen bonds and stacking interactions are significant. rsc.org The presence of the nitro group can lead to the formation of C–H···O intermolecular hydrogen bonds, which play a role in stabilizing the crystal lattice. rsc.org Stacking interactions between the aromatic rings are also a common feature in the crystal packing of such compounds. rsc.org In analogous structures, intermolecular interactions are often dominated by alkyne-nitro and arene-nitro C–H···O hydrogen bonds. missouristate.edu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

Detailed Research Findings:

The molecular formula of this compound is C8H7NO2S. nih.gov Based on this formula, the expected elemental composition can be calculated.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 53.02 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.89 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.66 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.70 |

| Total | 181.22 | 100.00 |

Experimental elemental analysis would be expected to yield percentage compositions that are in close agreement with these calculated values, thereby confirming the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.

Computational Chemistry and Theoretical Studies on 1 Ethenylsulfanyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule like 1-Ethenylsulfanyl-4-nitrobenzene. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, DFT calculations would provide key structural parameters. While specific DFT studies on this molecule are not readily found, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). A study on the related molecule 1,4-dichloro-2-nitrobenzene (B41259) utilized the B3LYP/6-311+G(d,p) level of theory to achieve optimized geometries. researchgate.net

Energy Landscapes: DFT is also employed to map out the potential energy landscape, which includes identifying transition states and calculating reaction barriers. For this compound, this could be used to study conformational isomers (e.g., rotation around the C-S bond) or potential reaction pathways. For instance, studies on nitrobenzene (B124822) have used DFT to investigate its reaction mechanisms. nih.gov

A hypothetical DFT study on this compound would yield a table of optimized geometric parameters. An illustrative example of what such a table might contain is shown below, based on general knowledge of similar structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-C(vinyl) | 1.75 Å |

| Bond Length | C=C(vinyl) | 1.34 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Length | N=O | 1.23 Å |

| Bond Angle | C-S-C | 102° |

| Dihedral Angle | C-C-S-C | 90° |

Note: These values are for illustrative purposes and are not from actual calculations on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This makes it a powerful tool for predicting spectroscopic properties, most notably the absorption wavelengths in UV-Vis spectroscopy.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the λmax values. For this compound, with its conjugated system involving the phenyl ring, the vinyl group, the sulfur atom, and the nitro group, significant absorption in the UV-Vis region would be expected. The nitro group, being a strong electron-withdrawing group, would likely lead to charge-transfer bands.

A computational study on nitrobenzene using TD-DFT has provided insights into its electronic excitation energies and excited-state potential energy surfaces. nih.gov Similarly, a TD-DFT study on a different complex nitro-substituted compound successfully predicted its UV-Vis absorption spectrum. researchgate.net

Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption for this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S0 → S1 | 320 | 0.45 | HOMO → LUMO |

| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.30 | HOMO → LUMO+1 |

Note: This table is illustrative and does not represent experimentally verified or specifically calculated data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule.

For this compound, MD simulations could be used to:

Explore the different conformations arising from rotations around the C-S and C-N bonds.

Understand how the molecule interacts with solvent molecules.

Simulate its behavior in different environments (e.g., in a crystal or in solution).

While no specific MD studies on this compound are available, research on nitrobenzene has utilized MD simulations to study its properties in the liquid state. nih.gov

Analysis of Electron Density and Bonding (e.g., ELF, QTAIM, NBO)

The analysis of the electron density and bonding provides a deeper understanding of the chemical bonds and electronic structure within a molecule.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. ELF analysis provides a chemically intuitive picture of bonding, clearly distinguishing between covalent bonds, lone pairs, and atomic cores.

For this compound, an ELF analysis would be expected to show:

Localization basins corresponding to the C-C, C-H, C-S, C-N, and N=O covalent bonds.

Basins for the lone pairs on the sulfur and oxygen atoms.

The delocalized π-system of the benzene (B151609) ring.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, is a model that partitions a molecule's electron density into atomic basins. This allows for the calculation of atomic properties and the characterization of chemical bonds based on the properties of the electron density at bond critical points (BCPs).

A QTAIM analysis of this compound would involve locating the BCPs for each bond and analyzing the electron density (ρ), its Laplacian (∇²ρ), and other parameters at these points. The values of these parameters can help to classify the nature of the chemical bonds (e.g., covalent vs. ionic).

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound (Illustrative)

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C-S | 0.15 | +0.05 | Polar Covalent |

| C-N | 0.25 | -0.50 | Polar Covalent |

| N=O | 0.40 | +0.80 | Highly Polar |

Note: This table is for illustrative purposes. The sign of the Laplacian indicates whether charge is concentrated (negative) or depleted (positive) at the BCP.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis also quantifies the stabilizing effects of electron delocalization, known as hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

For this compound, an NBO analysis would be crucial in understanding the interplay between the nitro group, the benzene ring, and the ethenysulfanyl substituent. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire molecule.

Key interactions that would be elucidated by an NBO analysis include:

Delocalization from the sulfur lone pairs: The lone pairs on the sulfur atom of the ethenysulfanyl group can donate electron density into the antibonding orbitals of the adjacent carbon-carbon bonds of the vinyl group and the aromatic ring.

Conjugation of the vinyl group: The π-bond of the ethenyl group can interact with the π-system of the benzene ring, facilitating electron delocalization across this part of the molecule.

Acceptor role of the nitro group: The antibonding orbitals of the nitro group (π* N-O) are potent electron acceptors. NBO analysis would quantify the delocalization of electron density from the benzene ring's π-system into these orbitals, a key factor in the deactivation of the ring towards electrophilic substitution.

The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of their importance. While specific data for this compound is unavailable, a hypothetical NBO analysis can be illustrated with representative data from similar systems.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of the Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) S | π* (C=C) | High | Sulfur lone pair donation to vinyl group |

| LP (1) S | π* (C-C)ring | Moderate | Sulfur lone pair donation to aromatic ring |

| π (C=C) | π* (C-C)ring | Moderate | Conjugation between vinyl group and ring |

| π (C-C)ring | π* (N-O) | Very High | Ring to nitro group charge transfer |

Note: This table presents hypothetical data to illustrate the expected outcomes of an NBO analysis. The magnitude of the stabilization energies (E(2)) would require a specific computational study.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, a one-dimensional PES, often called a reaction coordinate diagram, plots the energy against the reaction progress, connecting reactants, transition states, intermediates, and products.

Mapping the PES for reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the vinyl group, would reveal the energetic feasibility and the stepwise nature of these transformations. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the nitro group or a hydrogen atom on the ring, the PES would show the energy barrier for the initial attack of the nucleophile to form a Meisenheimer complex (an intermediate) and the subsequent barrier for the departure of the leaving group.

The presence of the ethenysulfanyl group, a less common substituent in such studies compared to halogens or methoxy (B1213986) groups, would make the computational exploration of its influence on the PES of particular interest.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. Computationally, a transition state is characterized as a stationary point on the PES with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For any proposed reaction mechanism of this compound, the identification and characterization of all relevant transition states are paramount. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor governing the reaction rate.

For example, in a hypothetical electrophilic addition to the vinyl group, computational methods could be used to locate the transition state for the attack of an electrophile on the double bond. The geometry of this transition state would reveal the extent of bond formation and bond breaking at this critical point.

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 (Formation of Meisenheimer Complex) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 (Loss of Leaving Group) | +10.5 |

| Products | -12.3 |

Note: This table provides an example of the kind of data obtained from a PES calculation for a hypothetical nucleophilic aromatic substitution reaction. The values are for illustrative purposes only.

Advanced Research Applications and Functionalization Strategies

Role as a Key Intermediate in Multi-step Organic Syntheses

1-Ethenylsulfanyl-4-nitrobenzene serves as a valuable intermediate in multi-step organic syntheses due to its distinct and reactive functional groups. The presence of the nitro group, the ethenyl (vinyl) group, and the thioether linkage on a single aromatic scaffold allows for a variety of selective chemical transformations.

The nitroaromatic moiety is a particularly important feature. The nitro group is a strong electron-withdrawing group, which activates the benzene (B151609) ring for certain reactions and can itself be transformed into a variety of other functional groups. A primary transformation is the reduction of the nitro group to an amine (aniline derivative). This conversion is a gateway to a vast range of further chemical modifications, including diazotization, acylation, and the formation of amides or imines, thereby enabling the construction of more complex molecular architectures.

Simultaneously, the ethenyl (vinyl) group provides a site for electrophilic addition reactions and polymerization. This dual functionality allows chemists to build molecular complexity by sequentially or concurrently modifying different parts of the molecule, positioning this compound as a versatile building block in the synthesis of targeted organic compounds.

Derivatization for Novel Chemical Entities

The structural framework of this compound is ripe for derivatization to create novel chemical entities with potentially unique properties. The reactivity of its functional groups can be harnessed to synthesize a diverse library of new compounds. For instance, the vinyl group can undergo cycloaddition reactions, while the nitro group's reduction to an amine opens the door to a plethora of condensation and substitution reactions.

Triazoles are a significant class of nitrogen-containing heterocyclic compounds with two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. nih.gov These structures are cornerstones in medicinal chemistry and material science due to their wide range of biological activities and ability to act as stable linkers. nih.gov The synthesis of triazole derivatives often involves multi-step pathways.

Common synthetic routes to 1,2,4-triazoles include the reaction of acid hydrazides with reagents like carbon disulfide and hydrazine (B178648) hydrate (B1144303) or the cyclization of thiourea (B124793) derivatives. chemmethod.comrdd.edu.iq For example, a multistep protocol can start from a primary amine and a carbonyl compound to form a Schiff base, which is then further modified and cyclized to yield the triazole ring. chemmethod.comrdd.edu.iq Another prominent method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted triazole. nih.gov

While direct synthesis of a triazole derivative from this compound is not explicitly detailed in the provided research, its functional groups represent potential starting points for such transformations. The vinyl group could, in principle, be converted into a functional group suitable for cycloaddition, or the entire molecule could be modified to incorporate precursors necessary for triazole ring formation, highlighting a potential pathway for creating novel heterocyclic compounds. nih.govresearchgate.net

Applications in Material Science through Polymerization or Coordination Chemistry

The molecular structure of this compound suggests potential applications in material science. The presence of the ethenyl (vinyl) group makes it a candidate monomer for polymerization reactions. The creation of polymers incorporating this unit could lead to materials with tailored electronic or optical properties, influenced by the nitroaromatic and thioether functionalities.

Furthermore, the sulfur atom in the thioether linkage possesses lone pairs of electrons, giving it the potential to act as a ligand and coordinate with metal ions. This opens up possibilities in the field of coordination chemistry, where it could be used to construct metal-organic frameworks (MOFs) or other coordination polymers. The properties of such materials would be influenced by the interplay between the metal center and the electronic characteristics of the nitrobenzene (B124822) ligand. While these applications are theoretically plausible based on the molecule's structure, specific research on the polymerization or coordination chemistry of this compound is an area for future exploration.

Catalytic Applications (e.g., as a ligand, component in photocatalysis)

In the context of catalysis, this compound is primarily of interest as a substrate for catalytic reactions, particularly the selective hydrogenation of its nitro group. nih.gov The conversion of nitroarenes to anilines is a fundamentally important industrial process. nih.gov Photocatalysis offers a sustainable alternative to traditional high-pressure and high-temperature hydrogenation methods. frontiersin.org

Recent research has focused on developing efficient photocatalysts for the selective hydrogenation of nitrobenzene and its derivatives at room temperature. nih.gov Various systems have been explored, including those based on semiconductors like TiO₂ and CdS, as well as plasmonic metal-based catalysts. nih.govfrontiersin.org The nitro group on the benzene ring can be selectively reduced to an amine group using these photocatalytic systems, often with a hydrogen donor like benzyl (B1604629) alcohol or ammonium (B1175870) formate (B1220265) under visible light irradiation. frontiersin.orgnih.gov The efficiency of these catalysts is often enhanced by using co-catalysts or creating heterostructures, such as CdS/graphitic carbon nitride (CdS/g-C₃N₄), to improve charge separation and substrate adsorption. frontiersin.orgnih.gov

The data below summarizes various catalysts investigated for the photocatalytic hydrogenation of nitrobenzene, a reaction directly applicable to the nitro moiety of this compound.

| Catalyst System | Support/Heterostructure | Key Findings |

| CdS | Graphitic Carbon Nitride (g-C₃N₄) | Heterostructure showed higher nitrobenzene conversion (49.2%) and aniline (B41778) selectivity (52.8%) compared to individual components. frontiersin.org |

| TiO₂ | Cerium Oxide (CeO₂) | CeO₂ modification is promising as it benefits the adsorption of nitro groups on the catalyst surface. frontiersin.orgnih.gov |

| Semiconductors | Graphene Nanosheets | Graphene enhances the capture of photo-excited electrons, improving substrate adsorption and facilitating electron-hole separation. nih.gov |

Additionally, the sulfur atom in this compound has the potential to act as a ligand, binding to metal centers to form catalytic complexes. This application, however, remains a theoretical possibility pending further research.

Design and Synthesis of Functional Organic Molecules

This compound is a platform for the rational design and synthesis of new functional organic molecules by leveraging its three key chemical handles:

The Ethenyl (Vinyl) Group: This site is amenable to a wide array of reactions, including polymerization, hydrogenation, and various electrophilic additions (e.g., halogenation, hydrohalogenation). These transformations can be used to introduce new functionalities or to incorporate the molecule into larger polymeric structures.

The Nitro Group: As a powerful electron-withdrawing group, it influences the electronic properties of the entire molecule. Its most significant role in synthesis is its reduction to an aniline derivative. The resulting amino group is a versatile precursor for forming amides, imines (Schiff bases), sulfonamides, and diazonium salts, which are themselves intermediates for introducing a wide range of other substituents onto the aromatic ring.

The Thioether Linkage: The sulfur atom can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule.

By strategically combining reactions at these three sites, a diverse array of complex and functional organic molecules can be synthesized. This makes this compound a valuable starting material for creating compounds tailored for applications in fields ranging from medicinal chemistry to materials science.

Emerging Research Directions and Challenges

Development of Sustainable and Green Synthetic Approaches

The chemical industry's shift towards sustainability has spurred the development of green synthetic methods for producing aryl vinyl sulfides, including "1-Ethenylsulfanyl-4-nitrobenzene". A primary focus is the replacement of traditional, often harsh, synthetic conditions with more environmentally benign alternatives.

One promising green approach is the transition-metal-catalyzed hydrothiolation of alkynes. This method involves the direct addition of a thiol to an alkyne, offering high atom economy. For instance, the synthesis of vinyl sulfides can be achieved with high regio- and stereoselectivity using rhodium and palladium catalysts. acs.org Specifically, catalysts like RhCl(PPh₃)₃ can facilitate the anti-Markovnikov addition of thiols to terminal alkynes, leading to trans-vinyl sulfides. acs.org In the context of "this compound," this would involve the reaction of 4-nitrothiophenol (B108094) with acetylene (B1199291). Another sustainable strategy involves the use of recyclable catalysts, such as copper(I) oxide nanoparticles, which can catalyze the cross-coupling of vinyl halides with thiols under ligand-free conditions, often with retention of stereochemistry.

Photochemical methods represent another frontier in green synthesis. These reactions can often be conducted at ambient temperature and without the need for metal catalysts, reducing environmental impact. For example, the catalyst-free photochemical cross-coupling of thiols and alkenyl halides can proceed under basic conditions using visible light, operating through a proposed halogen-bonding assisted mechanism that generates vinyl and sulfur-centered radicals. nih.gov Furthermore, metal-free hydrothiolation of alkynes with aryl thioureas, promoted by cesium carbonate, offers a stereoselective route to (Z)-vinyl sulfides via an anti-Markovnikov and cis-addition pathway.

The use of safer, more sustainable reagents and solvent systems is also a key aspect. Research into using water as a solvent, facilitated by agents like β-cyclodextrin, for the hydrothiolation of alkynes demonstrates a move towards greener reaction media. organic-chemistry.org Additionally, methods that avoid volatile organic solvents, such as those using eutectic mixtures like choline (B1196258) iodide/p-TsOH, are being explored for the synthesis of vinyl sulfides.

| Method | Catalyst/Promoter | Key Features | Sustainability Aspect |

| Hydrothiolation of alkynes | RhCl(PPh₃)₃, PdCl₂(PhCN)₂ | High regio- and stereoselectivity. acs.org | High atom economy. |

| Cross-coupling of vinyl halides and thiols | CuO nanoparticles | Ligand-free, recyclable catalyst. | Recyclability of catalyst. |

| Photochemical cross-coupling | Visible light, base | Catalyst-free, mild conditions. nih.gov | Avoids metal catalysts. |

| Hydrothiolation of alkynes | Cs₂CO₃ | Metal-free, high stereoselectivity. | Avoids transition metals. |

Exploration of Novel Reactivity Patterns

The unique electronic and structural features of "this compound," namely the electron-withdrawing nitro group and the reactive ethenyl (vinyl) sulfide (B99878) moiety, suggest a rich and largely unexplored reactivity landscape.

The vinyl sulfide group can act as a versatile synthon in a variety of organic transformations. For instance, vinyl sulfides can serve as aldehyde or ketone surrogates in reactions like the Fischer indole (B1671886) synthesis, enabling the creation of complex heterocyclic structures. brynmawr.eduresearchgate.net The electron-rich double bond of the ethenyl group is susceptible to electrophilic attack, while the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which in turn opens up further avenues for functionalization. Vinyl sulfones, for example, are known to be reactive as Michael acceptors.

The nitroaromatic portion of the molecule also presents several handles for chemical modification. The nitro group is a strong electron-withdrawing group, which activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group itself by various nucleophiles, a synthetically useful transformation. capes.gov.brrsc.org Studies on dinitrobenzenes have shown that anionic sulfur nucleophiles, such as thiolate and aryl disulfide ions, can readily displace a nitro group. rsc.org This suggests that under appropriate conditions, the nitro group of "this compound" could be replaced, allowing for the introduction of other functional groups.

Furthermore, the interplay between the nitro group and the sulfide linkage could lead to unique reactivity. Research on 2-nitrophenyl aryl sulfides has shown that the sulfur atom can undergo oxidation, with the oxygen atom potentially being transferred intramolecularly from the nitro group, a process that can be corroborated by theoretical modeling. nih.govrsc.org While "this compound" has a para-nitro configuration, the potential for redox chemistry involving the nitro and sulfide groups under certain conditions, such as electrochemical or photochemical activation, remains an intriguing area for investigation.

Integration with Advanced Catalytic Systems

The functionalization of "this compound" can be significantly enhanced by leveraging advanced catalytic systems, including photocatalysis and dual catalysis, to achieve novel transformations with high selectivity and efficiency.

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-heteroatom bonds under mild conditions. This approach can be applied to the synthesis and functionalization of aryl vinyl sulfides. For example, the thiolation of aryl and vinyl iodides with disulfides can be achieved using visible light photoredox catalysis, offering excellent chemoselectivity. rsc.org Such a system could potentially be adapted for the late-stage functionalization of "this compound" derivatives.

Dual catalysis, which combines two different catalytic cycles to enable a transformation that is not possible with either catalyst alone, offers another exciting avenue. A photoredox/sulfide dual catalysis system has been developed for the chlorotrifluoromethylation of alkenes, where a sulfide radical cation, generated through oxidation of a sulfide by a photoredox catalyst, promotes the reaction. nih.gov Applying this concept to "this compound" could enable the direct functionalization of the vinyl group with various radical species.

Palladium and copper-based catalytic systems are workhorses in cross-coupling reactions and can be employed for the synthesis and modification of aryl vinyl sulfides. organic-chemistry.org For instance, a palladium-catalyzed synthesis of aryl vinyl sulfides has been developed using 1,3-oxathiolanes as vinyl sulfide surrogates, which proceeds via a Pd(0)/Pd(II) catalytic cycle. brynmawr.edubrynmawr.edu Advanced catalytic systems often involve the use of specifically designed ligands to control the reactivity and selectivity of the metal center. In the context of "this compound," such systems could be used to couple the aryl ring or the vinyl group with a wide range of partners.

| Catalytic System | Description | Potential Application for "this compound" |

| Visible-Light Photoredox Catalysis | Uses light to drive chemical reactions via single-electron transfer. rsc.org | Functionalization of the vinyl group or aryl ring under mild conditions. |

| Dual Catalysis (e.g., Photoredox/Sulfide) | Combines two catalytic cycles to enable new transformations. nih.gov | Direct addition of functional groups across the double bond. |

| Advanced Pd/Cu Catalysis | Employs tailored ligands to control reactivity and selectivity in cross-coupling reactions. organic-chemistry.orgbrynmawr.edu | Synthesis of analogues and late-stage functionalization. |

Computational Design and Prediction of New Analogues with Enhanced Properties

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. For "this compound," these approaches can accelerate the discovery of analogues with enhanced electronic, optical, or biological properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of "this compound" and its derivatives. For example, DFT studies on substituted benzofuroxans have shown how the steric and electronic effects of substituents, including the nitro group, influence the molecule's reactivity towards nucleophiles. mdpi.com Similar calculations on "this compound" could provide insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity indices, thereby predicting its behavior in various chemical reactions.

In silico screening and molecular docking are powerful techniques for identifying new molecules with potential biological activity. In the context of drug discovery, vinyl sulfone derivatives have been identified as potential inhibitors of enzymes like EGFR tyrosine kinase through a combination of in silico screening and experimental validation. mdpi.com This approach involves docking a library of virtual compounds into the active site of a target protein to predict their binding affinity and mode. A similar strategy could be applied to design analogues of "this compound" with specific biological targets in mind.

Furthermore, computational methods can aid in the design of molecules with specific material properties. By calculating properties such as polarizability, hyperpolarizability, and absorption spectra, it is possible to screen for analogues of "this compound" with potential applications in nonlinear optics or as components in organic electronic devices.

Addressing Stereochemical Control in Ethenyl-related Transformations

The stereochemistry of the vinyl group in "this compound" and its derivatives is a critical aspect that can significantly influence their physical, chemical, and biological properties. Consequently, developing synthetic methods that allow for precise control over the E/Z configuration of the double bond is a major research focus.

The hydrothiolation of alkynes is a key reaction for the synthesis of vinyl sulfides, and the stereochemical outcome is often dependent on the choice of catalyst and reaction conditions. For instance, transition-metal catalyzed hydrothiolation can be highly regio- and stereoselective. acs.org Rhodium catalysts often favor the formation of trans (E) isomers, while other systems can be tuned to produce cis (Z) isomers. Metal-free approaches, such as the cesium carbonate-promoted hydrothiolation of alkynes with aryl thioureas, have been shown to yield (Z)-vinyl sulfides with high stereoselectivity. researchgate.net

Photochemical methods also offer opportunities for stereochemical control. The photochemical synthesis of vinyl sulfides from vinyl halides and thiols can be stereoselective, with the trans isomer often being the major product. nih.gov Additionally, visible-light photocatalysis can be employed for the E → Z isomerization of arylvinyl halides, providing a route to the thermodynamically less stable Z-isomer. rsc.org

When a reaction creates a new chiral center from an achiral starting material, a racemic mixture is typically formed unless a chiral catalyst or auxiliary is used. acs.org For transformations involving the ethenyl group of "this compound" that generate a new stereocenter, the development of asymmetric catalytic systems will be crucial for accessing enantiomerically pure products. For example, the hydroboration of vinyl sulfides can be catalyzed by rhodium and iridium complexes, and the choice of metal and ligands can influence both the regio- and stereoselectivity of the reaction. lanl.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.